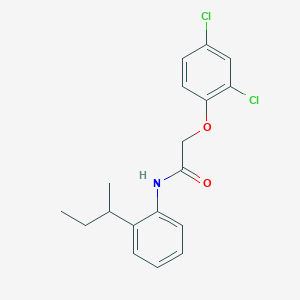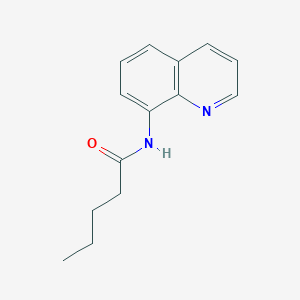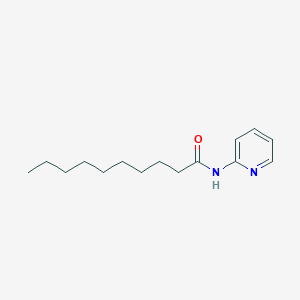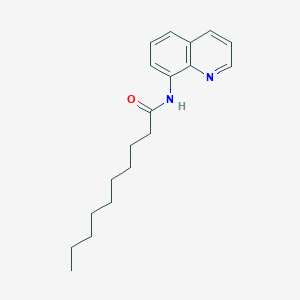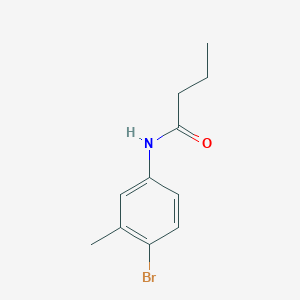
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide, also known as BBD, is a chemical compound that has been used in scientific research for several decades. It is a member of the class of benzamides, which are compounds that have been shown to have various biological activities. BBD has been found to have significant effects on the nervous system and has been studied extensively for its potential use in the treatment of neurological disorders.
Mécanisme D'action
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide acts on the nervous system by modulating the activity of ion channels and neurotransmitter release. It has been found to interact with a number of different ion channels, including voltage-gated calcium channels and GABA receptors. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has also been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has a number of biochemical and physiological effects on the nervous system. It has been found to increase the release of neurotransmitters such as glutamate and acetylcholine, and to enhance synaptic plasticity. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of effects on the nervous system that make it a useful tool for studying neurological disorders. However, there are also some limitations to the use of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in laboratory experiments. It can be difficult to control the concentration of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in experimental systems, and its effects on the nervous system can be complex and difficult to interpret.
Orientations Futures
There are a number of future directions for research on N-(2-sec-butylphenyl)-2,4-dichlorobenzamide. One area of interest is the potential use of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in the treatment of neurological disorders. Further research is needed to determine the optimal dosage and delivery method for N-(2-sec-butylphenyl)-2,4-dichlorobenzamide, as well as its potential side effects. Another area of interest is the development of new compounds based on the structure of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide that may have even more potent effects on the nervous system. Finally, there is a need for further research to better understand the mechanism of action of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide and its effects on the nervous system.
Méthodes De Synthèse
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide can be synthesized through a multi-step process that involves the reaction of 2-sec-butylphenol with 2,4-dichlorobenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified through a series of chromatographic and crystallization steps.
Applications De Recherche Scientifique
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has been used extensively in scientific research as a tool to study the nervous system. It has been found to have a number of effects on the nervous system, including the modulation of ion channels, neurotransmitter release, and synaptic plasticity. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H17Cl2NO |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-3-11(2)13-6-4-5-7-16(13)20-17(21)14-9-8-12(18)10-15(14)19/h4-11H,3H2,1-2H3,(H,20,21) |
Clé InChI |
NMTOROMIRHNYSC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




